molecular formula C36H66O6 B13847957 Trihydroxycoprostane 3,7,12-Triethoxymethyl Ether

Trihydroxycoprostane 3,7,12-Triethoxymethyl Ether

Cat. No.: B13847957
M. Wt: 594.9 g/mol
InChI Key: LIBUFMQOJGJRPC-RKDRXVRESA-N
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Chemical Reactions Analysis

Types of Reactions

Trihydroxycoprostane 3,7,12-Triethoxymethyl Ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions would regenerate the original hydroxyl groups .

Scientific Research Applications

Trihydroxycoprostane 3,7,12-Triethoxymethyl Ether is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Trihydroxycoprostane 3,7,12-Triethoxymethyl Ether involves the protection of hydroxyl groups, which can prevent unwanted side reactions and enhance the stability of the compound. The molecular targets and pathways involved in its action are primarily related to its ability to form stable intermediates during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Trihydroxycoprostane 3,7,12-Triethoxymethyl Ether include other hydroxyl group-protected compounds such as:

Uniqueness

This compound is unique due to its specific ethoxymethyl protection of hydroxyl groups, which provides distinct reactivity and stability characteristics compared to other protecting groups .

Properties

Molecular Formula

C36H66O6

Molecular Weight

594.9 g/mol

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(ethoxymethoxy)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C36H66O6/c1-9-37-22-40-28-17-18-35(7)27(19-28)20-32(41-23-38-10-2)34-30-16-15-29(26(6)14-12-13-25(4)5)36(30,8)33(21-31(34)35)42-24-39-11-3/h25-34H,9-24H2,1-8H3/t26-,27+,28-,29-,30+,31+,32-,33+,34+,35+,36-/m1/s1

InChI Key

LIBUFMQOJGJRPC-RKDRXVRESA-N

Isomeric SMILES

CCOCO[C@@H]1CC[C@]2([C@@H](C1)C[C@H]([C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)OCOCC)OCOCC)C

Canonical SMILES

CCOCOC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCCC(C)C)C)OCOCC)OCOCC)C

Origin of Product

United States

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